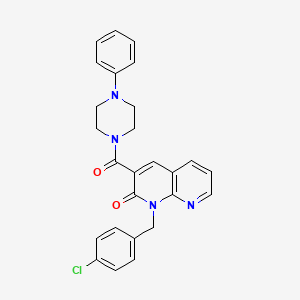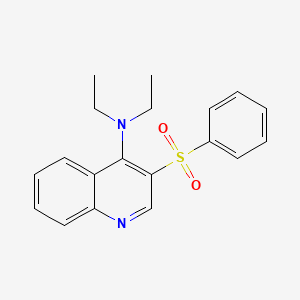
3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine” is a complex organic molecule that contains a quinoline ring, a benzenesulfonyl group, and a diethylamine group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl compounds are often synthesized from benzenesulfonyl chloride, which reacts with compounds containing reactive N-H bonds . The quinoline ring could potentially be formed through a Skraup synthesis or a Doebner-Miller reaction, common methods for synthesizing quinoline derivatives .Chemical Reactions Analysis
Benzenesulfonyl compounds are known to react with amines and alcohols . They can also undergo desulfonation when heated above 220°C . The quinoline ring in the compound might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzenesulfonyl compounds are typically solid at room temperature and have strong acidic properties .Applications De Recherche Scientifique
Analytical Chemistry Applications
Derivatization of Amines in Environmental Analysis : A study by Sacher, Lenz, and Brauch (1997) discusses methods for the determination of aliphatic amines in waste and surface water using derivatization with benzenesulfonyl chloride, highlighting the utility of benzenesulfonyl-related compounds in enhancing the detectability of amines in environmental samples (Sacher, Lenz, & Brauch, 1997).
Organic Synthesis and Medicinal Chemistry
Synthesis of Quinoline Derivatives : Research into the synthesis of quinoline derivatives, including those modified with benzenesulfonyl groups, has shown their potential in the creation of compounds with varied biological activities. For instance, Pagliero et al. (2010) synthesized and characterized 1-benzenesulfonyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives, demonstrating their application in antiparasitic drug development with promising activity against Trypanosoma cruzi and Plasmodium falciparum (Pagliero et al., 2010).
Anticancer Agents : Another application is in the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents. Redda, Gangapuram, and Ardley (2010) explored tetrahydroisoquinoline derivatives for their cytotoxic activity against breast cancer cell lines, demonstrating the role of such compounds in drug discovery (Redda, Gangapuram, & Ardley, 2010).
Catalysis
Copper Benzenesulfonate in Organic Synthesis : Wang et al. (2012) reported the use of copper benzenesulfonate as an effective catalyst for synthesizing mono- and disubstituted 2,3-dihydroquinazolin-4(1H)-ones in aqueous solution, showcasing the catalytic applications of benzenesulfonyl-based compounds in facilitating organic transformations (Wang et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-3-21(4-2)19-16-12-8-9-13-17(16)20-14-18(19)24(22,23)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATLLTKGZWDCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=NC2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N,N-diethylquinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)
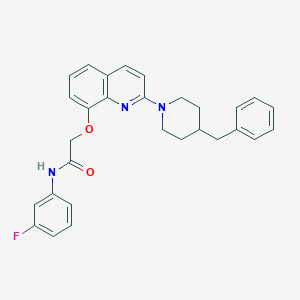
![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)

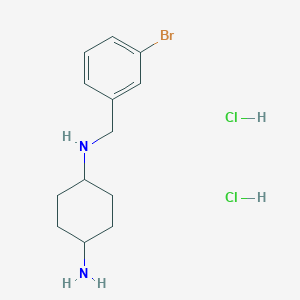
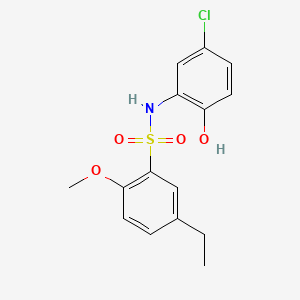
![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)
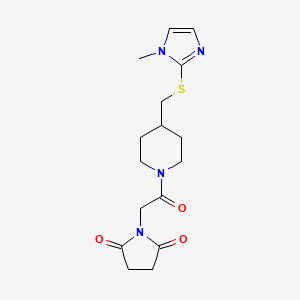
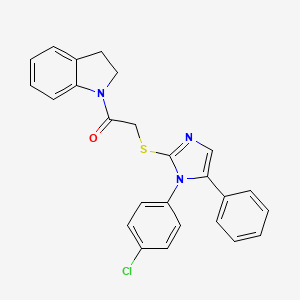
![1-(4-Methylphenyl)-2-[(1-phenyl-2-imidazolyl)thio]ethanone](/img/structure/B2380430.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(Z)-(dimethylamino)methylidene]-1H-indol-2-one](/img/structure/B2380432.png)
